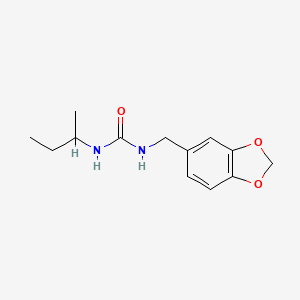
N-(1,3-benzodioxol-5-ylmethyl)-N'-(sec-butyl)urea
Descripción general
Descripción
N-(1,3-benzodioxol-5-ylmethyl)-N'-(sec-butyl)urea is a chemical compound that has gained attention in scientific research due to its potential as an anticancer agent. The compound is also known as BDBU, and its chemical formula is C14H18N2O3. BDBU is a white crystalline powder that has a melting point of 142-144°C.
Mecanismo De Acción
The exact mechanism of action of BDBU is not fully understood, but it is thought to involve the inhibition of protein kinase C (PKC). PKC is an enzyme that plays a key role in cell signaling and is overexpressed in many types of cancer. BDBU has been shown to bind to the regulatory domain of PKC, leading to its inhibition and subsequent induction of apoptosis.
Biochemical and Physiological Effects:
BDBU has been shown to have several biochemical and physiological effects. In addition to its anticancer properties, BDBU has been shown to have anti-inflammatory effects and to inhibit the growth of certain fungi and bacteria. BDBU has also been shown to induce the expression of heat shock proteins, which are involved in cellular stress response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using BDBU in lab experiments is its high solubility in organic solvents, which makes it easy to work with. However, BDBU is also relatively unstable and can decompose over time, which can make it difficult to use in long-term experiments. Additionally, the synthesis of BDBU can be time-consuming and requires specialized equipment, which may limit its accessibility to some researchers.
Direcciones Futuras
There are several potential future directions for research on BDBU. One area of interest is the development of novel synthetic methods for BDBU that are more efficient and scalable. Another area of interest is the optimization of BDBU as an anticancer agent, including the investigation of its efficacy in combination with other drugs. Additionally, further studies are needed to fully understand the mechanism of action of BDBU and its potential as an antifungal and antibacterial agent.
Aplicaciones Científicas De Investigación
BDBU has been the subject of several scientific studies due to its potential as an anticancer agent. In vitro studies have shown that BDBU inhibits the growth of several cancer cell lines, including breast, lung, and colon cancer cells. BDBU has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition to its anticancer properties, BDBU has also been studied for its potential as an antifungal and antibacterial agent.
Propiedades
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-3-butan-2-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-3-9(2)15-13(16)14-7-10-4-5-11-12(6-10)18-8-17-11/h4-6,9H,3,7-8H2,1-2H3,(H2,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKQQVZPJDNBWLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)NCC1=CC2=C(C=C1)OCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 4-(4-chlorophenyl)-5-methyl-2-({[(4-methylphenyl)amino]carbonyl}amino)-3-thiophenecarboxylate](/img/structure/B4286091.png)
![methyl 5-isopropyl-2-{[(2-nitrophenyl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B4286096.png)
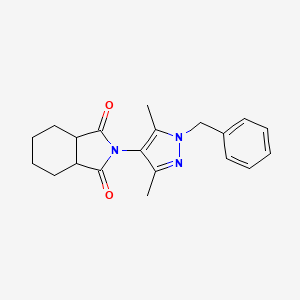
![3-(4-fluorophenyl)-N-[1-[3-(4-fluorophenyl)acryloyl]-3-methyl-2(1H)-pyridinylidene]acrylamide](/img/structure/B4286103.png)
![8-methyl-4-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]carbonyl}-2-(3-pyridinyl)quinoline](/img/structure/B4286113.png)
![4,5-dibromo-N-[4-(2,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B4286123.png)
![6-methyl-2-({[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4286129.png)
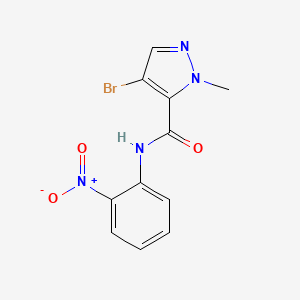
![N-(2-bromophenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea](/img/structure/B4286165.png)
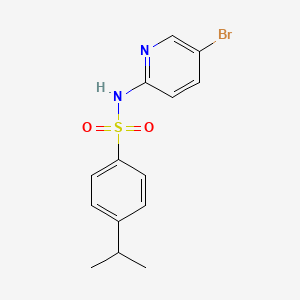
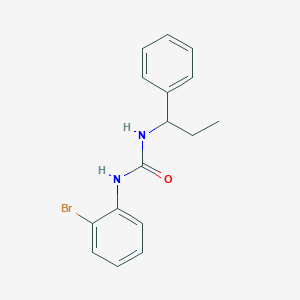
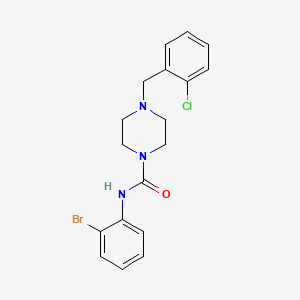

![N-(2-bromophenyl)-N'-[2-(2-methoxyphenyl)ethyl]urea](/img/structure/B4286202.png)